molecular formula C30H36N2O6 B1261366 3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester

3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester

Cat. No. B1261366
M. Wt: 520.6 g/mol
InChI Key: GVCORLQDBGAANB-YZNIXAGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester is a benzazepine and a tert-butyl ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : A study discussed the synthesis of a similar compound, highlighting the use of L-homphenylalanine alkyl ester and other materials in a two-step alkylation process. This process emphasized the impact of reaction conditions on yield and diastereomer ratios (Kafssi Hassan et al., 2007).

  • Asymmetric Synthesis and Receptor Affinity : Another study described the asymmetric synthesis of enantiomerically pure tetrahydro-3-benzazepines, demonstrating the potential for high sigma(1) receptor affinity in certain derivatives, which could imply a relevance in pharmacological research (S. M. Husain et al., 2009).

  • Antibacterial Activities : Research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which bear structural resemblance, indicated notable antibacterial activities against various bacteria, highlighting the potential of such compounds in antimicrobial applications (Wei Zhang et al., 2011).

  • CCR5 Antagonist Synthesis : A practical method for synthesizing an orally active CCR5 antagonist was developed, underscoring the compound's potential in therapeutic applications, especially in immune modulation (T. Ikemoto et al., 2005).

Chemical Reactions and Derivatives

  • Peptide Synthesis : A study on the reaction of N-alkoxycarbonylamino acids in peptide synthesis provided insights into the production of optically pure peptides, a process essential for developing therapeutic peptides (N. Benoiton et al., 1981).

  • Alkylation Process : Research on the enantioselective alkylation of certain propanoic acid derivatives demonstrated methods for synthesizing amino acid derivatives, crucial for pharmaceutical applications (S. Shirakawa et al., 2014).

  • Fungicidal Activity : A synthesis study of pyrazole derivatives showed potential fungicidal activities, indicating the broader applicability of these compounds in agricultural or pharmaceutical contexts (H. Mao et al., 2013).

  • Isoindolobenzazepines Synthesis : Exploration of the synthesis of isoindolobenzazepines provided pathways to novel heterocyclic compounds, useful in various chemical and pharmaceutical applications (V. Scartoni et al., 1979).

  • Glutamate Agonistic Activity : Research into amino-3-isoxazolylpropanoic acid derivatives highlighted their potential in modulating glutamate receptors, which could have implications in neurological therapies (N. Tamura et al., 1992).

properties

Molecular Formula

C30H36N2O6

Molecular Weight

520.6 g/mol

IUPAC Name

tert-butyl 3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-3a-yl]propanoate

InChI

InChI=1S/C30H36N2O6/c1-5-17-32-20-22-9-6-7-10-24(22)26-30(28(32)35,16-15-25(34)38-29(2,3)4)31-27(37-26)21-11-13-23(14-12-21)36-19-8-18-33/h5-7,9-14,26,33H,1,8,15-20H2,2-4H3/t26-,30-/m0/s1

InChI Key

GVCORLQDBGAANB-YZNIXAGQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@]12[C@H](C3=CC=CC=C3CN(C1=O)CC=C)OC(=N2)C4=CC=C(C=C4)OCCCO

Canonical SMILES

CC(C)(C)OC(=O)CCC12C(C3=CC=CC=C3CN(C1=O)CC=C)OC(=N2)C4=CC=C(C=C4)OCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester
Reactant of Route 2
3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester
Reactant of Route 3
3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester
Reactant of Route 4
3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester
Reactant of Route 5
3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester
Reactant of Route 6
3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester

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